An In-depth Technical Guide to 4-ethynyl-5-methyl-3-phenyl-isoxazole: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-ethynyl-5-methyl-3-phenyl-isoxazole: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted physical properties, and potential applications of the novel heterocyclic compound, 4-ethynyl-5-methyl-3-phenyl-isoxazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds and approved drugs.[1][2] The isoxazole moiety can act as a bioisostere for other functional groups, improve physicochemical properties, and serve as a versatile synthetic intermediate. The biological activities associated with isoxazole derivatives are diverse and include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] The 3,4,5-trisubstituted isoxazole core, in particular, offers a three-dimensional arrangement of substituents that can be tailored to achieve specific interactions with biological targets.[4][5]
This guide focuses on a specific, likely novel, trisubstituted isoxazole: 4-ethynyl-5-methyl-3-phenyl-isoxazole. The introduction of an ethynyl group at the C4 position is of particular interest as this functional group can participate in a variety of chemical transformations, including "click" chemistry, and can act as a pharmacophore in its own right.
Chemical Structure and Nomenclature
The chemical structure of 4-ethynyl-5-methyl-3-phenyl-isoxazole is characterized by a central isoxazole ring with a phenyl group at the 3-position, an ethynyl group at the 4-position, and a methyl group at the 5-position.
-
IUPAC Name: 4-ethynyl-5-methyl-3-phenyl-1,2-oxazole
-
Molecular Formula: C₁₂H₉NO
-
Canonical SMILES: C#CC1=C(C)ON=C1C2=CC=CC=C2
The spatial arrangement of these substituents around the planar isoxazole ring provides a unique chemical architecture for potential interactions with biological macromolecules.
Proposed Synthesis: A [3+2] Cycloaddition Approach
The most common and versatile method for the synthesis of the isoxazole ring is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][6] For the synthesis of a 3,4,5-trisubstituted isoxazole such as 4-ethynyl-5-methyl-3-phenyl-isoxazole, a regioselective cycloaddition is crucial.[6] We propose a synthetic strategy based on the reaction of a benzonitrile oxide with a suitably substituted alkyne.
Synthetic Workflow
The proposed synthesis involves the in situ generation of benzonitrile oxide from benzaldoxime, followed by its cycloaddition with 3-pentyne-2-one. A subsequent modification of the resulting ketone would yield the target ethynyl group. A more direct, albeit potentially less regioselective, approach would involve the direct cycloaddition with an ethynyl-containing alkyne.
Caption: Proposed synthetic workflow for 4-ethynyl-5-methyl-3-phenyl-isoxazole.
Detailed Experimental Protocol
Step 1: In situ generation of Benzonitrile Oxide
-
To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture back to 0 °C and add triethylamine (Et₃N) (1.2 eq) dropwise. The formation of the nitrile oxide is typically accompanied by the precipitation of triethylammonium chloride.
Step 2: [3+2] Cycloaddition
-
To the freshly prepared solution of benzonitrile oxide, add 3-butyn-2-one (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 4-acetyl-5-methyl-3-phenyl-isoxazole, is purified by flash column chromatography.
Step 3: Conversion of the Acetyl Group to an Ethynyl Group
-
To a solution of the purified 4-acetyl-5-methyl-3-phenyl-isoxazole (1.0 eq) in a suitable solvent like toluene, add phosphorus pentachloride (PCl₅) (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the intermediate vinyl chloride.
-
The crude vinyl chloride is then dissolved in liquid ammonia, and sodium amide (NaNH₂) (2.5 eq) is added portion-wise at -78 °C.
-
The reaction is stirred for 4-6 hours, after which it is carefully quenched with ammonium chloride.
-
After workup and purification by column chromatography, the final product, 4-ethynyl-5-methyl-3-phenyl-isoxazole, is obtained.
Predicted Physical and Chemical Properties
The following table summarizes the predicted physicochemical properties of 4-ethynyl-5-methyl-3-phenyl-isoxazole. These predictions are based on the known properties of structurally similar isoxazole derivatives.[7][8]
| Property | Predicted Value | Justification |
| Molecular Weight | 183.21 g/mol | Calculated from the molecular formula (C₁₂H₉NO). |
| Appearance | White to off-white solid | Typical for small molecule heterocyclic compounds. |
| Melting Point | 100-120 °C | Based on melting points of similar substituted isoxazoles.[9] |
| Boiling Point | > 300 °C | High boiling point expected due to the aromatic nature and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone). Insoluble in water. | The phenyl and ethynyl groups increase lipophilicity. |
| pKa | Weakly basic | The nitrogen atom in the isoxazole ring is weakly basic. |
Predicted Spectral Data
The structural elucidation of 4-ethynyl-5-methyl-3-phenyl-isoxazole would rely on a combination of spectroscopic techniques. The expected key features are outlined below.
-
¹H NMR (in CDCl₃):
-
δ 7.8-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the isoxazole ring.
-
δ 7.4-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the isoxazole ring.
-
δ 3.4 ppm (s, 1H): Acetylenic proton of the ethynyl group.
-
δ 2.5 ppm (s, 3H): Protons of the methyl group at the C5 position.
-
-
¹³C NMR (in CDCl₃):
-
δ 160-165 ppm: C3 of the isoxazole ring.
-
δ 168-172 ppm: C5 of the isoxazole ring.
-
δ 110-115 ppm: C4 of the isoxazole ring.
-
δ 128-132 ppm: Carbons of the phenyl ring.
-
δ 75-80 ppm: Quaternary carbon of the ethynyl group.
-
δ 80-85 ppm: Terminal carbon of the ethynyl group.
-
δ 10-15 ppm: Carbon of the methyl group.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
~3300 cm⁻¹: C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹: C≡C stretch of the alkyne (weak to medium intensity).
-
~1600, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and isoxazole rings.
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching of the methyl group.
-
-
Mass Spectrometry (MS):
-
M⁺ peak at m/z = 183: Molecular ion peak.
-
Fragmentation pattern: Expect to see fragments corresponding to the loss of CO, HCN, and fragments of the phenyl and ethynyl groups.
-
Potential Applications and Biological Significance
While no specific biological data exists for 4-ethynyl-5-methyl-3-phenyl-isoxazole, the isoxazole scaffold is a well-established pharmacophore.[1][2] The unique substitution pattern of this molecule suggests several potential areas of application:
-
Drug Discovery: The compound could be screened for a variety of biological activities, including but not limited to:
-
Chemical Biology: The terminal alkyne group makes this molecule an ideal candidate for "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition). This would allow for its conjugation to biomolecules, fluorescent dyes, or solid supports for use in chemical biology studies, such as target identification and bioimaging.[12]
-
Materials Science: The rigid, planar structure of the isoxazole ring, combined with the reactive ethynyl group, could be explored for the development of novel organic materials with interesting electronic or photophysical properties.
Conclusion
4-ethynyl-5-methyl-3-phenyl-isoxazole represents a novel and synthetically accessible heterocyclic compound with significant potential in medicinal chemistry, chemical biology, and materials science. This in-depth technical guide provides a roadmap for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route, based on the well-established [3+2] cycloaddition of a nitrile oxide, offers a practical approach to obtaining this compound. The predicted spectral and physical properties will be invaluable for its identification and characterization. Further investigation into the biological activities of this molecule is highly warranted and could lead to the discovery of new therapeutic agents or research tools.
References
-
Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 47. [Link]
-
Wallace, O. B., & Springer, D. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(5), 1858–1863. [Link]
- BenchChem (2025). [2+3] Cycloaddition Reactions for Isoxazole Synthesis.
- Reddy, T. R., et al. (2012).
-
Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. eGrove. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from [Link]
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32997-33015.
-
ResearchGate. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
PubChem. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. Retrieved from [Link]
- Boyd, D. R., et al. (1993). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry, 31(9), 844-848.
- Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
- Supporting Inform
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- BenchChem. (2025). Preliminary In-Vitro Studies of 4-Methyl-5-phenylisoxazole and Related Analogues: A Technical Overview. Technical Guide.
-
Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
- Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (2021). Indian Journal of Chemistry, Section B, 60B(8), 1136-1145.
-
ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
LookChem. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]
-
Kandefer-Szerszeń, M., & Rzeski, W. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2695. [Link]
-
ChemBK. (2024). 5-methyl-3-phenyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). Molecules, 30(16), 3894.
- Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
-
Li, M., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. ACS Applied Materials & Interfaces, 7(4), 2579–2587. [Link]
Sources
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cy" by Md Imran Hossain, Md Imdadul H. Khan et al. [egrove.olemiss.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C13H13NO3 | CID 70838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
